Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708881
InChI: InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
SMILES: C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Molecular Formula: C19H21BrN2O2
Molecular Weight: 389.3 g/mol

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

CAS No.:

Cat. No.: VC13708881

Molecular Formula: C19H21BrN2O2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate -

Molecular Formula C19H21BrN2O2
Molecular Weight 389.3 g/mol
IUPAC Name benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate
Standard InChI InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Standard InChI Key YTCCRTHNPGLFAC-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Canonical SMILES C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br

Chemical and Structural Properties

Molecular Characterization

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is characterized by a piperazine ring substituted at the 1-position with a 4-bromophenyl group and at the 2-position with an acetoxybenzyl moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₉H₂₁BrN₂O₂
Molecular Weight389.3 g/mol
IUPAC Namebenzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate
Standard InChIInChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Standard InChIKeyYT...

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, potentially facilitating interactions with biological targets. The benzyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to release the active acetic acid derivative.

Synthesis and Preparation

Synthetic Routes

The synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate likely follows a multi-step sequence common to piperazine derivatives:

  • Piperazine Functionalization:

    • Alkylation of piperazine with 1-bromo-4-bromobenzene under basic conditions to introduce the 4-bromophenyl group.

    • Reaction temperature and solvent polarity critically influence regioselectivity, with dimethylformamide (DMF) or acetonitrile commonly employed .

  • Acetic Acid Esterification:

    • Coupling of the secondary amine with benzyl chloroacetate via nucleophilic acyl substitution.

    • Triethylamine or diisopropylethylamine (DIPEA) may serve as bases to scavenge HCl byproducts .

Optimization Challenges

Key challenges in synthesis include:

  • Steric Hindrance: Bulky substituents on piperazine may reduce reaction yields, necessitating elevated temperatures or prolonged reaction times .

  • Purification: Silica gel chromatography with gradients of petroleum ether and ethyl acetate (e.g., 3:1 → 1:1) effectively isolates the product .

Biological Activities and Mechanisms

Anti-inflammatory and Antimicrobial Effects

The electrophilic bromine atom could modulate NF-κB or COX-2 pathways, reducing pro-inflammatory cytokine production. Piperazine’s nitrogen atoms may chelate metal ions essential for microbial growth, implying antibacterial or antifungal properties .

Research Gaps and Future Directions

Priority Investigations

  • Kinetic Studies: Enzymatic hydrolysis rates of the benzyl ester group in physiological buffers.

  • Target Identification: High-throughput screening against kinase or GPCR libraries to elucidate mechanism of action.

  • Structural Analogues: Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance bioactivity .

Synthetic Chemistry Innovations

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis to improve atom economy .

  • Continuous Flow Systems: Enhanced reproducibility and scalability compared to batch reactions .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator